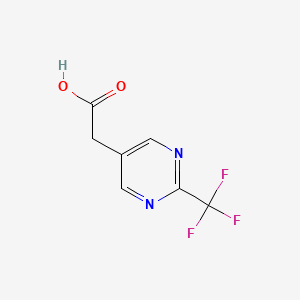

2-(三氟甲基)-5-嘧啶乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for “2-(Trifluoromethyl)-5-pyrimidineacetic acid” is not available, trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .科学研究应用

氟化嘧啶在癌症治疗中的应用

氟化嘧啶,如 5-氟尿嘧啶 (5-FU),已广泛用于癌症治疗,每年使超过 200 万患者受益。氟化学的进步提高了这些化合物在肿瘤学中的精确度,特别是通过合成 5-FU 及其同位素来研究代谢和生物分布。制备用氟化嘧啶取代的 RNA 和 DNA 的创新为它们对核酸结构和功能的影响提供了新的见解。除了抑制胸苷酸合成酶的作用外,最近的研究还发现了其他作用机制,包括抑制 RNA 修饰酶和 DNA 拓扑异构酶 1,这有助于它们的抗肿瘤活性。聚合氟化嘧啶的发展也为个性化医学中更具针对性的癌症疗法带来了希望 (Gmeiner,2020)。

互变异构和分子相互作用

核酸碱基(包括嘧啶衍生物)的互变异构在分子生物学中起着至关重要的作用。由于环境相互作用导致嘧啶碱基互变异构平衡的变化,可能会显着影响它们的稳定性和生物功能。红外研究和理论计算为生物学上重要的碱基的互变异构形式提供了有价值的见解,揭示了分子相互作用对其稳定性的影响,并可能导致自发突变,这具有相当大的生物学意义 (Person 等,1989)。

嘧啶支架在药物开发中的应用

吡喃嘧啶核心由于其广泛的合成应用和生物利用度,是医药化合物的开发中不可或缺的一部分。最近的研究集中于使用杂化催化剂合成吡喃嘧啶支架,突出了这些化合物在新疗法开发中的重要性 (Parmar 等,2023)。

嘧啶衍生物的抗癌特性

基于嘧啶的化合物因其多种药理活性而被广泛认可,包括显着的抗癌潜力。这些化合物的结构、抑制浓度 (IC50 值) 以及它们发挥作用的机制已在专利文献中得到广泛记录,表明嘧啶衍生物作为抗癌剂的持续兴趣和潜力 (Kaur 等,2014)。

作用机制

Target of Action

Similar compounds with trifluoromethyl groups have been known to interact with various enzymes and receptors

Mode of Action

The exact mode of action of 2-(Trifluoromethyl)-5-pyrimidineacetic acid is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to inhibit certain enzymes, potentially altering cellular processes . The trifluoromethyl group may enhance the compound’s binding affinity to its targets, leading to changes in cellular functions .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation and cell proliferation

Pharmacokinetics

The trifluoromethyl group in similar compounds has been shown to enhance metabolic stability, potentially improving the bioavailability of the compound .

Result of Action

Similar compounds have been shown to induce changes in cellular functions, such as cell proliferation and inflammation

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)-5-pyrimidineacetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets

属性

IUPAC Name |

2-[2-(trifluoromethyl)pyrimidin-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)6-11-2-4(3-12-6)1-5(13)14/h2-3H,1H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOJQWAXPSWRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)

![(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)